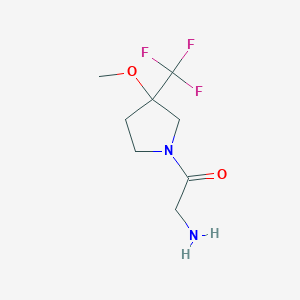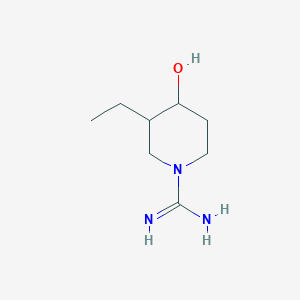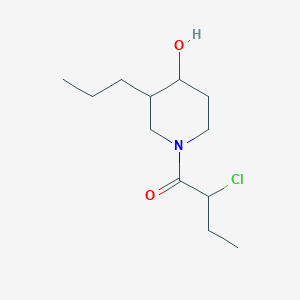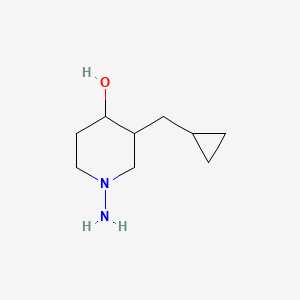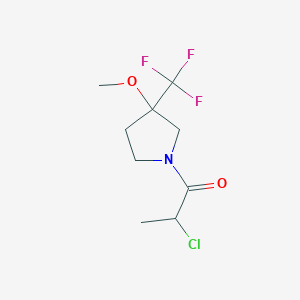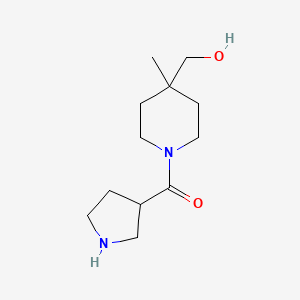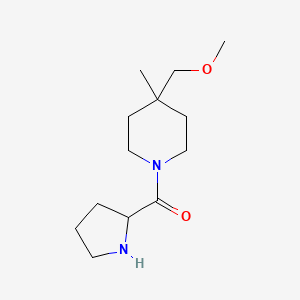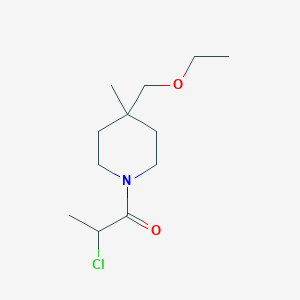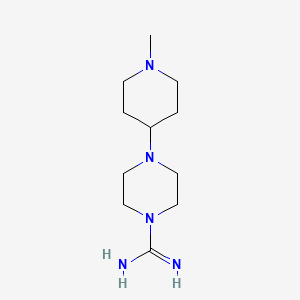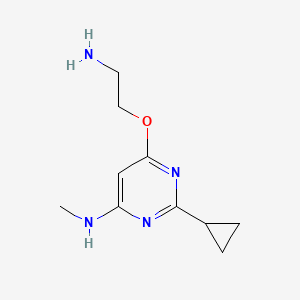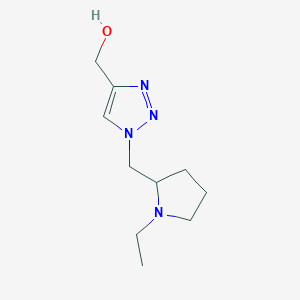
(1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
描述
(1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, may exhibit unique properties due to the presence of both a triazole ring and a pyrrolidine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution or reductive amination.
Final Functionalization: The hydroxymethyl group can be added through a reduction reaction or by using a protecting group strategy followed by deprotection.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction: The triazole ring can undergo reduction under specific conditions to form a dihydrotriazole.
Substitution: The ethyl group on the pyrrolidine ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydrotriazoles.
Substitution: Various alkylated or arylated derivatives.
科学研究应用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands in bioorthogonal chemistry.
Medicine
Triazole-containing compounds are widely used in pharmaceuticals for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar therapeutic applications.
Industry
In the industrial sector, triazole derivatives are used as corrosion inhibitors, agrochemicals, and in the synthesis of polymers and dyes.
作用机制
The mechanism of action of (1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can coordinate with metal ions, which may be relevant in its mechanism of action.
相似化合物的比较
Similar Compounds
1,2,3-Triazole: A simple triazole ring without additional functional groups.
1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole: Lacks the hydroxymethyl group.
(1-((1-methylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
The presence of both a pyrrolidine ring and a hydroxymethyl group in (1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol may confer unique chemical and biological properties, such as increased solubility, enhanced binding affinity to biological targets, or improved stability.
属性
IUPAC Name |
[1-[(1-ethylpyrrolidin-2-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-13-5-3-4-10(13)7-14-6-9(8-15)11-12-14/h6,10,15H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSMJTAQXHLFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




